Technical Whitepaper: A Deep Dive into the Presumed Mechanism of Action of 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide as a Kinase Inhibitor
Technical Whitepaper: A Deep Dive into the Presumed Mechanism of Action of 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide as a Kinase Inhibitor
Disclaimer: The specific compound 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (PubChem CID: 2155389) is a known chemical entity but lacks detailed, publicly available studies on its precise mechanism of action.[1] This guide is constructed based on extensive research into the broader class of thieno[3,2-d]pyrimidine derivatives, which are frequently identified as potent inhibitors of various protein kinases involved in oncology and inflammatory diseases.[2][3][4][5][6] The experimental data and pathways described herein are representative of this chemical class and serve as a predictive framework for the compound .
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous developmental compounds targeting a range of protein kinases. These enzymes are critical nodes in cellular signaling pathways that, when dysregulated, can drive diseases such as cancer and chronic inflammation. Derivatives of the thieno[3,2-d]pyrimidine class have demonstrated potent inhibitory activity against key kinases including, but not limited to, Phosphatidylinositol 3-kinase (PI3K), Receptor-Interacting Protein Kinase 2 (RIPK2), Enhancer of Zeste Homolog 2 (EZH2), and various tyrosine kinases.[2][4][6] This document outlines the hypothesized mechanism of action for 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, hereafter referred to as Compound X, as a protein kinase inhibitor. We will detail the presumed signaling pathways, present representative quantitative data from analogous compounds, describe relevant experimental protocols, and provide visualizations to illustrate these concepts.
Hypothesized Mechanism of Action: Protein Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on a substrate protein. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, and interaction with other proteins. In many cancers, kinases are constitutively active, leading to uncontrolled cell proliferation, survival, and migration.
Compound X, based on its thieno[3,2-d]pyrimidine core, is presumed to act as a Type I or Type II kinase inhibitor. It likely binds to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade, leading to an anti-proliferative or anti-inflammatory cellular response. The specific kinase target(s) of Compound X would need to be confirmed experimentally, but candidates from this chemical class include PI3K, RIPK2, and PIM-1 kinase.[4][6][7]
Visualizing the Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of kinase inhibition.
Caption: General signaling pathway of kinase activation and its inhibition by Compound X.
Quantitative Data from Analogous Thieno[3,2-d]pyrimidine Derivatives
The following tables summarize the biological activity of various thieno[3,2-d]pyrimidine derivatives against several cancer cell lines and kinase enzymes. This data is representative of the potential efficacy of Compound X.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀)
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 12e (EZH2 Inhibitor) | SU-DHL-6 (Lymphoma) | 0.55 | - | - | [2] |
| WSU-DLCL-2 (Lymphoma) | 0.95 | - | - | [2] | |
| K562 (Leukemia) | 1.68 | - | - | [2] | |
| 11 (HDAC Inhibitor) | HCT-116 (Colon) | Not specified, but potent | - | - | [3] |
| MCF-7 (Breast) | Not specified, but potent | - | - | [3] | |
| HeLa (Cervical) | Not specified, but potent | - | - | [3] | |
| 14 (Anticancer) | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [8] |
| 13 (Anticancer) | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | [8] |
| 15 (PIM-1 Inhibitor) | MCF-7 (Breast) | 34.49 | Doxorubicin | 34.20 | [7] |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound ID | Target Kinase | IC₅₀ (nM) | Source |
| HY3 | RIPK2 | 11 | [6] |
| 15 | PIM-1 | 212 | [7] |
| 8 | PIM-1 | 771 | [7] |
| 12 | PIM-1 | 1332 | [7] |
Key Experimental Protocols
To determine the mechanism of action of a novel compound like Compound X, a series of standardized in vitro and cell-based assays are typically employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Methodology:
-
Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and the test compound (Compound X).
-
Procedure: The kinase, substrate, and varying concentrations of Compound X are incubated together in an assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™, which measures the amount of ADP produced as a byproduct of the kinase reaction, or by using phospho-specific antibodies in an ELISA format.
-
Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is calculated from the resulting dose-response curve.
Cell Viability / Anti-proliferative Assay (MTT Assay)
Objective: To measure the effect of a compound on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of Compound X for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the compound induces programmed cell death (apoptosis).
Methodology:
-
Cell Treatment: Cells are treated with Compound X at concentrations around its IC₅₀ value.
-
Staining: After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The instrument can differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Analysis: The percentage of cells in each quadrant is quantified to determine the extent to which the compound induces apoptosis.
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.
Caption: Standard experimental workflow for the preclinical evaluation of a kinase inhibitor.
Conclusion and Future Directions
The structural features of 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide strongly suggest its potential as a protein kinase inhibitor. Based on the extensive body of research on the thieno[3,2-d]pyrimidine chemical class, it is hypothesized that this compound targets key kinases involved in cell proliferation and inflammation, leading to cytotoxic and anti-inflammatory effects. The representative data from analogous compounds indicate that such molecules can exhibit potent activity at both the enzymatic and cellular levels.
To validate this hypothesis, the experimental protocols outlined in this guide must be performed. Future work should focus on a broad kinase screening panel to identify the specific molecular target(s) of Compound X, followed by in-depth cellular assays to confirm on-target effects and elucidation of the downstream signaling consequences. Successful execution of these studies would position this compound for further preclinical development as a novel therapeutic agent.
References
- 1. 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | C22H17FN4O2S3 | CID 2155389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. alliedacademies.org [alliedacademies.org]
